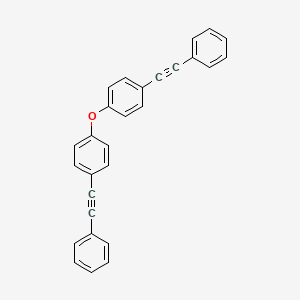
Benzene, 1,1'-oxybis[4-(phenylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-oxybis[4-(phenylethynyl)- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two benzene rings connected by an oxygen atom, with each benzene ring further substituted by a phenylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-oxybis[4-(phenylethynyl)- typically involves the coupling of phenylethynyl groups to a benzene ring through an oxygen bridge. One common method is the palladium-catalyzed cross-coupling reaction, such as the Kumada coupling, which involves the reaction of phenylethynyl magnesium bromide with a suitable benzene derivative under palladium catalysis . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of Benzene, 1,1’-oxybis[4-(phenylethynyl)- may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Benzene, 1,1’-oxybis[4-(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and solvents such as dichloromethane or ethanol being commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, hydrogenated compounds, and oxygenated products, depending on the specific reaction and conditions employed.
科学的研究の応用
Benzene, 1,1’-oxybis[4-(phenylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
作用機序
The mechanism of action of Benzene, 1,1’-oxybis[4-(phenylethynyl)- involves its interaction with molecular targets through its aromatic and ethynyl groups. These interactions can include π-π stacking with aromatic residues in proteins, hydrogen bonding, and van der Waals forces. The pathways involved often depend on the specific application, such as binding to enzymes or receptors in biological systems.
類似化合物との比較
Similar Compounds
Similar compounds to Benzene, 1,1’-oxybis[4-(phenylethynyl)- include:
Benzene, 1,1’-oxybis[4-methyl-: This compound has methyl groups instead of phenylethynyl groups.
Benzene, 1,1’-[oxybis(methylene)]bis-: This compound features methylene bridges instead of phenylethynyl groups.
Uniqueness
The uniqueness of Benzene, 1,1’-oxybis[4-(phenylethynyl)- lies in its phenylethynyl substitution, which imparts distinct electronic and steric properties. These features make it particularly useful in applications requiring specific interactions with other molecules, such as in the design of liquid crystals and advanced materials.
特性
CAS番号 |
59745-29-8 |
|---|---|
分子式 |
C28H18O |
分子量 |
370.4 g/mol |
IUPAC名 |
1-(2-phenylethynyl)-4-[4-(2-phenylethynyl)phenoxy]benzene |
InChI |
InChI=1S/C28H18O/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-10,15-22H |
InChIキー |
KLIGHBZBIVPKJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC3=CC=C(C=C3)C#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)
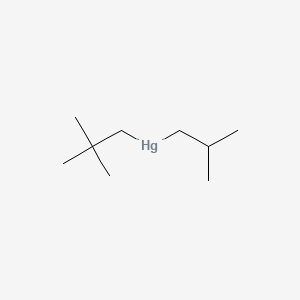

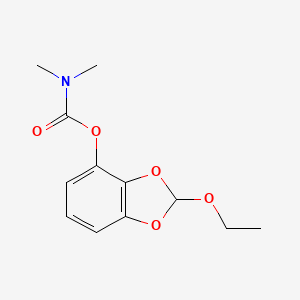

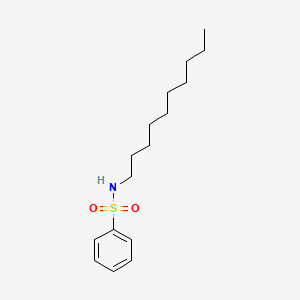
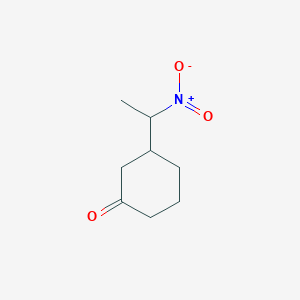
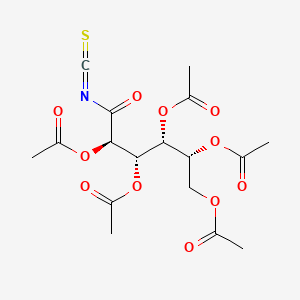
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

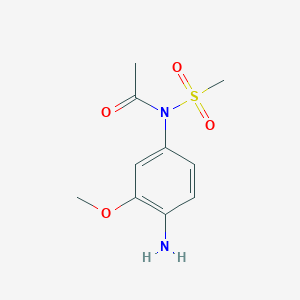
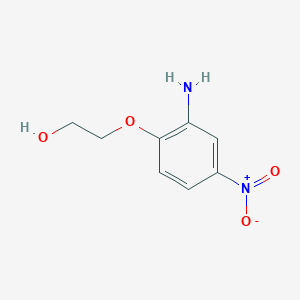

![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
